

13C NMR analysis of 6-Chloro-3-fluoro-2-methylpyridine

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Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methylpyridine

CAS No.: 884494-78-4

Cat. No.: B3024696

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Application Note: Structural Elucidation and Multiplet Analysis of **6-Chloro-3-fluoro-2-methylpyridine** via

C NMR C NMR Protocol for Halogenated Pyridines

Executive Summary

The structural validation of **6-Chloro-3-fluoro-2-methylpyridine** presents a unique analytical challenge due to the interplay of heteronuclear coupling (

F-

C) and asymmetric substitution on the pyridine ring. This guide provides a definitive protocol for the acquisition and interpretation of the

C NMR spectrum for this molecule.

Key features of this analysis include:

- Multiplet Analysis: Deconvolution of complex splitting patterns arising from

F (

, 100% abundance).

- Quaternary Carbon Detection: Optimization of relaxation delays to visualize the three non-protonated ring carbons (C2, C3, C6).
- Substituent Effects: Rationalizing chemical shifts based on the electronic influence of Chloro, Fluoro, and Methyl groups.

Experimental Protocol

To ensure high signal-to-noise (S/N) ratio and resolution of small coupling constants, the following acquisition parameters are recommended.

Sample Preparation

- Solvent: Chloroform-

(CDCl

) is preferred for its low viscosity, which sharpens line widths. Use DMSO-

only if solubility is poor, as its viscosity can broaden multiplets.

- Concentration:

50 mg in 0.6 mL solvent.

C is 1.1% naturally abundant; low concentration will result in lost quaternary signals.

- Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

Acquisition Parameters (Standard 100 MHz Carbon Frequency)

Parameter	Setting	Rationale
Pulse Sequence	zgpg30 (Power-gated decoupling)	Standard proton decoupling with NOE enhancement during relaxation.
Pulse Angle	30°	Maximizes signal return per unit time for slowly relaxing nuclei.
Relaxation Delay (D1)	3.0 - 5.0 s	CRITICAL: The molecule has 3 quaternary carbons (C-Cl, C-F, C-Me). These lack efficient dipolar relaxation pathways and require longer delays to appear quantitatively.
Scans (NS)	1024 - 4096	Required to resolve the low-intensity quartets/doublets of the quaternary carbons.
Spectral Width	-10 to 200 ppm	Covers the methyl group (~20 ppm) and deshielded aromatic carbons (~160 ppm).
Line Broadening (LB)	1.0 - 2.0 Hz	Improves S/N; do not exceed 3 Hz or coupling information () may be lost.

Spectral Analysis & Interpretation

The

¹³C spectrum of **6-Chloro-3-fluoro-2-methylpyridine** will not appear as 6 singlets. Instead, the presence of Fluorine-19 splits every carbon signal into a doublet (d). The magnitude of this splitting (

) is the primary tool for assignment.

Predicted Chemical Shifts & Coupling Constants

Note: Values are representative estimates based on substituent chemical shift (SCS) additivity rules for pyridines.

Carbon Position	Type	Approx. Shift (ppm)	Splitting Pattern	Coupling Constant (Hz)	Assignment Logic
C3	Quaternary (C-F)	152.0 - 156.0	Doublet (d)	Hz	Direct attachment to F; largest coupling; deshielded.
C6	Quaternary (C-Cl)	146.0 - 149.0	Doublet (d)	Hz	Para to F; small coupling; deshielded by N and Cl.
C2	Quaternary (C-Me)	142.0 - 145.0	Doublet (d)	Hz	Ortho to F; medium coupling; deshielded by N.
C4	Methine (CH)	124.0 - 128.0	Doublet (d)	Hz	Ortho to F; medium coupling; shielded relative to C2/C6.
C5	Methine (CH)	120.0 - 123.0	Doublet (d)	Hz	Meta to F; small coupling.
Me	Methyl (CH ₃)	18.0 - 22.0	Doublet (d)	Hz	Coupling through C2; distinct aliphatic region.

Detailed Mechanistic Assignment

1. The "Giant" Doublet (C3): The carbon directly bonded to fluorine (C3) is unmistakable. It appears as a doublet with a massive separation of ~250-260 Hz. In a standard 100 MHz carbon spectrum (where 1 ppm = 100 Hz), this doublet spans ~2.5 ppm.

- Mechanism:[1] Direct orbital overlap between C and F nuclei ().

2. The Ortho-Couplings (C2 & C4): Carbons adjacent to the C-F bond (C2 and C4) show "medium" couplings (~15-25 Hz).

- Distinction: C2 is quaternary (attached to Methyl and Nitrogen), making it significantly less intense and further downfield (~145 ppm) than the protonated C4 (~125 ppm).

3. The Methyl Group Interaction: A common oversight is expecting the methyl group to be a singlet. Because it is 3 bonds away from the Fluorine (F-C3-C2-CH

), it often exhibits a

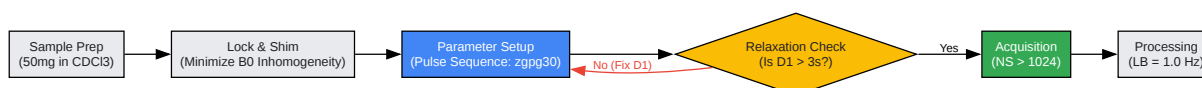
coupling of 3-8 Hz.

- Observation: Look for a clean doublet in the aliphatic region (~20 ppm). If it looks like a "fat singlet," reprocessing with lower line broadening (LB = 0.5 Hz) may resolve the split.

Visual Workflows

Experimental Workflow

This diagram outlines the critical decision points during the acquisition phase to ensure quaternary carbons are visible.

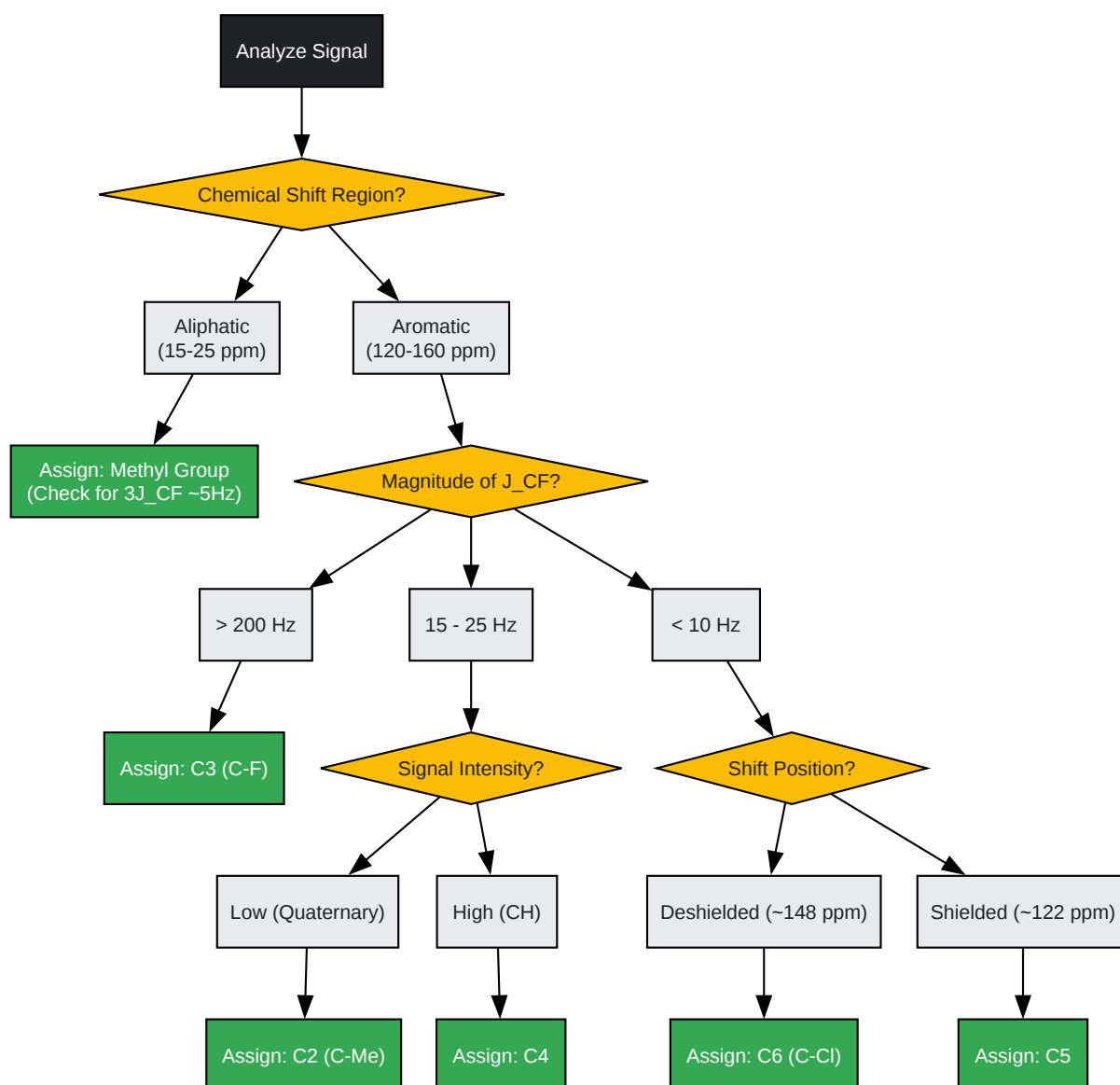


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Figure 1: Optimized NMR acquisition workflow for halogenated heterocycles.

Assignment Logic Tree

This diagram guides the researcher through assigning the signals based on chemical shift and coupling constants.



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Figure 2: Logic tree for assigning carbon signals based on J-coupling and Chemical Shift.

Advanced Validation: F Decoupling

If the assignment remains ambiguous due to overlapping peaks or poor S/N, the definitive validation step is

F Decoupling.

- Technique: Run a ^{13}C spectra with continuous wave (CW) or composite pulse decoupling applied at the fluorine frequency during acquisition (similar to how protons are decoupled).
- Result: All doublets will collapse into singlets.
- Interpretation:
 - If a peak does not collapse, the splitting is not due to Fluorine (unlikely in this molecule, but rules out impurities).
 - The "Giant" doublet at C3 will collapse into a single sharp peak, confirming the C-F bond location.

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Sources

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